Cas no 2172484-06-7 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acid)

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acid
- EN300-1506312
- 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]-N-propylformamido}acetic acid
- 2172484-06-7
-
- インチ: 1S/C26H30N2O6/c1-2-13-28(16-23(29)30)24(31)26(11-14-33-15-12-26)27-25(32)34-17-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,22H,2,11-17H2,1H3,(H,27,32)(H,29,30)
- InChIKey: QFHYVNLQEZWQLB-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(N(CC(=O)O)CCC)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 466.21038668g/mol
- どういたいしつりょう: 466.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 715
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1506312-0.1g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]-N-propylformamido}acetic acid |
2172484-06-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1506312-100mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]-N-propylformamido}acetic acid |
2172484-06-7 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1506312-5000mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]-N-propylformamido}acetic acid |
2172484-06-7 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1506312-2500mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]-N-propylformamido}acetic acid |
2172484-06-7 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1506312-250mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]-N-propylformamido}acetic acid |
2172484-06-7 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1506312-0.05g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]-N-propylformamido}acetic acid |
2172484-06-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1506312-500mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]-N-propylformamido}acetic acid |
2172484-06-7 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1506312-50mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]-N-propylformamido}acetic acid |
2172484-06-7 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1506312-10000mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]-N-propylformamido}acetic acid |
2172484-06-7 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1506312-2.5g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]-N-propylformamido}acetic acid |
2172484-06-7 | 2.5g |
$6602.0 | 2023-06-05 |
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acid 関連文献
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acidに関する追加情報
Introduction to 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acid (CAS No. 2172484-06-7)
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acid (CAS No. 2172484-06-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group, an oxan ring, and a propylformamido moiety. These structural elements contribute to its potential utility in various biochemical and therapeutic applications.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, making it an ideal choice for the synthesis of complex peptides and peptidomimetics. The presence of this group in 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acid suggests that it may be a valuable intermediate in the synthesis of bioactive peptides or small molecules with therapeutic potential.
The oxan ring, also known as a tetrahydrofuran ring, is a common structural motif in natural products and synthetic compounds. It often confers enhanced stability and solubility properties, which are crucial for the development of drugs with improved pharmacokinetic profiles. In the context of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acid, the oxan ring may play a role in modulating the compound's interactions with biological targets.
The N-propylformamido moiety is another key feature of this compound. Formamide derivatives are known for their ability to form hydrogen bonds, which can be crucial for binding to specific protein targets. This property makes 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acid a promising candidate for the development of inhibitors or modulators of specific protein-protein interactions or enzymatic activities.
Recent research has highlighted the potential applications of compounds with similar structures in various therapeutic areas. For instance, studies have shown that Fmoc-containing compounds can be used as prodrugs to enhance the delivery and efficacy of therapeutic agents. The Fmoc group can be designed to be cleaved by specific enzymes or under certain physiological conditions, releasing the active drug at the target site. This approach has been particularly useful in cancer therapy, where targeted drug delivery is crucial for minimizing side effects and improving treatment outcomes.
In addition to its potential as a prodrug, 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acid may also have applications in the field of chemical biology. The compound's unique structure could make it a valuable tool for probing protein function and interactions in cellular systems. For example, it could be used as a probe to study the dynamics of protein-protein interactions or to identify novel binding partners for specific proteins.
The synthesis of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acid typically involves several steps, including the formation of the Fmoc protecting group, the introduction of the oxan ring, and the attachment of the N-propylformamido moiety. Advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) and transition metal-catalyzed coupling reactions are often employed to achieve high yields and purity levels.
In terms of biological evaluation, preliminary studies have indicated that 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acid exhibits promising activity against certain cancer cell lines. Further research is needed to fully understand its mechanism of action and to optimize its properties for clinical use. Preclinical studies are currently underway to assess its safety and efficacy in animal models.
The potential therapeutic applications of 2-{1-4-({(9H-fluoren-9-y lmethoxycarbonyl}amino)oxan - 4 - yl - N - prop y l form am ido } ac et ic ac id strong > extend beyond cancer therapy. Its unique structural features make it a versatile platform for developing compounds with diverse biological activities. For example, it could be explored as an inhibitor of enzymes involved in neurodegenerative diseases or as a modulator of signaling pathways implicated in inflammatory disorders.
In conclusion, 2-{1 - 4 - ({ ( 9 H - flu ore n - 9 - y l ) meth oxy carb on y l } amino ) ox an - 4 - y l - N - prop y l form am ido } ac et ic ac id strong > (CAS No . 2172 48 4 - 06 - 7 ) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research . Its unique combination of structural elements offers multiple avenues for further investigation and development , making it an exciting candidate for future therapeutic applications . p >
2172484-06-7 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yl-N-propylformamido}acetic acid) 関連製品
- 1094671-86-9(6-chloroquinoline-8-sulfonamide)
- 2228276-17-1(4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)
- 898630-97-2(N2-(4-methylphenyl)-6-(morpholin-4-yl)-N4-3-(trifluoromethyl)phenyl-1,3,5-triazine-2,4-diamine)
- 1806054-17-0(2-Bromo-3-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde)
- 1804871-06-4(Ethyl 4-chloro-2-cyano-3-ethylbenzoate)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1704117-20-3(1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine)
- 1804408-66-9(BrC=1C(=C(C(=C(C=1Cl)F)F)F)Cl)
- 2229602-18-8(2-1-(3-bromo-5-methoxypyridin-4-yl)cyclopropylethan-1-amine)
- 1187385-92-7(5-Bromo-2-propylaminopyrimidine)




